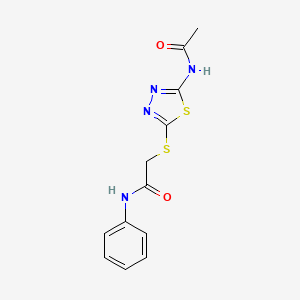

2-((5-乙酰氨基-1,3,4-噻二唑-2-基)硫代)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, carbamoyl chloride of benzothiazole was prepared and then coupled with other heterocyclic thiol derivatives through an S-alkylation reaction to give the desired compounds . The characterization of these compounds was done using Fourier Transform Infrared Spectroscopy (FTIR), and 1HNMR analyses .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide”, are available. It has a molecular weight of 387.275 and a density of 1.7±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .科学研究应用

Carbonic Anhydrase Inhibition

- Mechanism : Acetazolamide inhibits carbonic anhydrase enzymes, which play a crucial role in regulating acid-base balance and fluid transport. By blocking these enzymes, it reduces the production of aqueous humor in the eye (useful in glaucoma) and increases cerebral blood flow (important for treating epilepsy and pseudotumor cerebri) .

Investigative Tool in Cerebral Blood Flow Studies

- Mechanism : Acetazolamide-induced vasodilation leads to increased CBF, making it useful for assessing regional blood flow and vascular reactivity .

Anticonvulsant Properties

- Mechanism : By modulating ion channels and neuronal excitability, it helps stabilize neuronal membranes and reduce seizure activity .

Potential Antimicrobial Activity

- Mechanism : Further studies are needed, but the structural similarity to other antimicrobial agents warrants exploration .

Targeting Aquaporins

- Mechanism : By inhibiting aquaporins, it alters water movement across cell membranes, potentially affecting fluid balance and osmoregulation .

Investigating Bcr-Abl Kinase Inhibition

作用机制

Target of Action

The primary target of the compound, also known as Acetazolamide , is carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .

Mode of Action

Acetazolamide acts as a carbonic anhydrase inhibitor . By binding to this enzyme, it reduces the rate at which carbon dioxide is converted to bicarbonate and protons. This leads to a reduction in carbonic acid and a subsequent decrease in the pH of the body, causing a compensatory increase in respiratory ventilation to expel CO2 and thus, counteract metabolic acidosis .

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the carbon dioxide hydration reaction pathway . This leads to a decrease in bicarbonate ions in the blood, shifting the pH towards acidity and increasing respiratory ventilation. The increased ventilation helps to expel more carbon dioxide, reducing the concentration of carbonic acid and helping to restore pH balance .

Result of Action

The primary result of Acetazolamide’s action is an increase in respiratory ventilation, leading to a decrease in carbon dioxide concentration in the body . This can help to counteract conditions such as metabolic acidosis. Additionally, by inhibiting carbonic anhydrase, Acetazolamide can also reduce the production of aqueous humor in the eye, making it useful in the treatment of glaucoma .

属性

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S2/c1-8(17)13-11-15-16-12(20-11)19-7-10(18)14-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXVDMAOXKNXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2364761.png)

![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)